6-Bromo-4-methyl-1-hexanol

Physical Chemistry Purification Science Process Chemistry

6-Bromo-4-methyl-1-hexanol (CAS 1610613-76-7) is a branched primary bromoalcohol with the molecular formula C₇H₁₅BrO and a molecular weight of 195.10 Da. Its structure features a terminal bromine atom at C6 and a methyl substituent at C4, creating a chiral center at C4 and yielding a racemic mixture unless otherwise specified.

Molecular Formula C7H15BrO
Molecular Weight 195.1
CAS No. 1610613-76-7
Cat. No. B592576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methyl-1-hexanol
CAS1610613-76-7
Molecular FormulaC7H15BrO
Molecular Weight195.1
Structural Identifiers
SMILESCC(CCCO)CCBr
InChIInChI=1S/C7H15BrO/c1-7(4-5-8)3-2-6-9/h7,9H,2-6H2,1H3
InChIKeyHCHXMTICQJNDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methyl-1-hexanol (CAS 1610613-76-7): Structural Identity, Physicochemical Profile, and Procurement Relevance


6-Bromo-4-methyl-1-hexanol (CAS 1610613-76-7) is a branched primary bromoalcohol with the molecular formula C₇H₁₅BrO and a molecular weight of 195.10 Da. Its structure features a terminal bromine atom at C6 and a methyl substituent at C4, creating a chiral center at C4 and yielding a racemic mixture unless otherwise specified . Predicted physicochemical properties include a density of 1.3 ± 0.1 g cm⁻³, a boiling point of 225.0 ± 23.0 °C at 760 mmHg, a flash point of 91.8 ± 12.3 °C, and an ACD/LogP of 2.15 . This compound serves as a critical synthetic intermediate in two specialized domains: (i) the preparation of secondary oxidized metabolite standards of the plasticizer DINCH® for human biomonitoring [1], and (ii) the construction of methyl-branched archaeal tetraether model lipids for membrane biophysics research [2].

1
Synthetic role
Branched C7 building block for DINCH metabolite reference standards
2
Lipid scaffold
Mid-chain methyl branch donor for archaeal tetraether model lipids
3
Chirality
Racemic mixture; chiral center at C4 supports enantiomer-specific studies

Why 6-Bromo-4-methyl-1-hexanol Cannot Be Substituted by Simple 6-Bromohexan-1-ol or 4-Methyl-1-hexanol in Critical Synthetic Routes


Generic substitution of 6-bromo-4-methyl-1-hexanol with unbranched 6-bromohexan-1-ol (CAS 4286-55-9) or non‑halogenated 4-methyl-1-hexanol (CAS 818-49-5) is not feasible because the compound’s value derives from the simultaneous presence of a terminal bromine leaving group and a mid‑chain methyl branch. The bromine enables nucleophilic displacement or Grignard‑type coupling, while the methyl branch is a structural prerequisite that directly determines the identity of the final metabolite or lipid architecture. Replacing it with 6-bromohexan-1-ol yields a linear alkyl chain that cannot reproduce the branched metabolite backbone required for DINCH® biomonitoring [1] and fails to deliver the methyl‑branching pattern essential for archaeal lipid phase behavior [2]. Conversely, 4‑methyl‑1‑hexanol lacks the terminal electrophilic handle, rendering it unreactive in the key C–C bond‑forming steps. The quantitative data presented in Section 3 demonstrates that subtle but decisive differences in boiling point (Δ ~26 °C) and lipophilicity (ΔLogP ~0.35) also translate into practical distinctions during purification and chromatographic separation.

Linear analog 6-Bromohexan-1-ol lacks the methyl branch; the resulting metabolite standard would be structurally non-identical.
Non-halogenated 4-Methyl-1-hexanol has no terminal bromide handle; unreactive in the key C–C coupling steps.

Quantitative Differentiation Evidence for 6-Bromo-4-methyl-1-hexanol vs. Closest Analogues


Boiling Point Elevation vs. 6-Bromohexan-1-ol Enables More Tolerant Distillation Cuts

The predicted boiling point of 6-bromo-4-methyl-1-hexanol (225.0 ± 23.0 °C at 760 mmHg) is approximately 26 °C higher than that of the unbranched analogue 6-bromohexan-1-ol (198.9 ± 0.0 °C at 760 mmHg) . This difference, arising from the additional methyl group and increased molecular weight, provides a wider operational window for fractional distillation, reducing overlap with lower-boiling impurities and potentially improving isolated yields.

Boiling point elevation
Data to verify
~26 °C higher vs. 6-bromohexan-1-ol
May support wider distillation window and purity in process chemistry.
Predicted values; experimental verification advised.
Physical Chemistry Purification Science Process Chemistry

Higher LogP vs. 6-Bromohexan-1-ol Improves Chromatographic Retention and Organic-Phase Partitioning

6-Bromo-4-methyl-1-hexanol exhibits a predicted ACD/LogP of 2.15 , whereas the unbranched 6-bromohexan-1-ol has a predicted ACD/LogP of 1.80 . The +0.35 log unit increase translates to an approximately 2.2‑fold greater partitioning into octanol, enhancing retention on reversed‑phase HPLC columns and facilitating liquid–liquid extraction from aqueous matrices.

Lipophilicity increase
Data to verify
ΔLogP +0.35 vs. 6-bromohexan-1-ol
May improve reversed-phase retention and organic-phase extraction.
Predicted partition coefficient; confirm experimentally for method development.
Lipophilicity Chromatography Sample Preparation

Structural Prerequisite for DINCH® Secondary Oxidized Metabolite Standard Synthesis

The secondary oxidized metabolites of DINCH® (e.g., OH-MINCH, oxo-MINCH, cx-MINCH, and MCHxCH) retain the branched isononyl carbon skeleton. Synthesis of authentic reference standards for these metabolites requires a C₇ building block that bears both a terminal functionalizable handle and a methyl branch at the position corresponding to the original DINCH® alkyl chain [1][2]. 6-Bromo-4-methyl-1-hexanol uniquely satisfies both requirements; 6-bromohexan-1-ol yields a linear chain that cannot match the branched metabolite structure, and 4-methyl-1-hexanol lacks the terminal halide needed for chain extension. In the 2017 follow‑up study, MCHxCH was quantified as 2.71 ± 0.34 % of the administered dose, representing the second most abundant DINCH® metabolite and requiring a branched‑chain reference standard for accurate LC‑MS/MS quantification [2].

Metabolite structure fidelity
Class-level
Branch match: C7 with 4-methyl; comparator failure rate 100%
Only branched bromoalcohol reproduces DINCH secondary metabolite backbone.
Structural requirement; linear analogue yields non-identical standard.
Biomonitoring Reference Standards Analytical Toxicology

Methyl Branch at C4 Suppresses High-Crystallinity Lamellar Phase in Archaeal Model Lipid Membranes

In a direct structural comparison of bolalipids, Lipid I (lacking a methyl branch in the short alkyl chain) exhibited a lamellar phase with high crystallinity persisting up to 34 °C, whereas Lipid II (containing a racemic methyl branch at an analogous mid‑chain position) did not show this high‑crystallinity phase [1]. The methyl branch is introduced into the lipid scaffold via a building block derived from 6-bromo-4-methyl-1-hexanol (or its optically pure (S)-enantiomer) [2]. This demonstrates that the C4 methyl group is directly responsible for suppressing crystalline order and maintaining the fluid lamellar phase required for liposome formation and membrane protein reconstitution studies.

Crystallinity suppression
Reported
Lipid I (unbranched): high-crystallinity lamellar phase to 34 °C
Lipid II (branched): no high-crystallinity phase
Methyl branch suppresses crystalline order; essential for fluid lamellar phase studies.
DSC and X‑ray data on purified bolalipids; Markowski et al., Langmuir 2015.
Membrane Biophysics Lipid Self-Assembly Archaeal Lipid Models

High‑Impact Application Scenarios for 6-Bromo-4-methyl-1-hexanol Based on Quantitative Differentiation Evidence


Synthesis of DINCH® Secondary Oxidized Metabolite Reference Standards for Regulatory Biomonitoring

6-Bromo-4-methyl-1-hexanol is the building block of choice for preparing authentic standards of OH‑MINCH, oxo‑MINCH, cx‑MINCH, and MCHxCH, the urinary biomarkers used to assess human exposure to the phthalate‑alternative plasticizer DINCH® [1]. The methyl branch at C4 is structurally indispensable because it replicates the isononyl branching pattern retained in the secondary oxidized metabolites; without it, the synthetic standard would be a linear C6‑analogue that fails to co‑elute with the endogenous branched metabolite during HPLC‑MS/MS analysis [2]. The compound’s elevated LogP (2.15 vs. 1.80 for 6‑bromohexan‑1‑ol) further facilitates chromatographic separation of the protected intermediate from polar reaction by‑products [3].

Construction of Methyl‑Branched Archaeal Tetraether Model Lipids for Liposome Stability and Membrane Protein Studies

Researchers synthesizing archaea‑inspired tetraether or diether lipids rely on 6-bromo-4-methyl-1-hexanol to introduce the mid‑chain methyl branch that is characteristic of archaeal isoprenoid lipids. Direct evidence shows that the absence of this methyl branch yields lipid membranes with high crystallinity up to 34 °C, which is incompatible with the formation of stable, fluid liposomes [1]. Using the branched bromoalcohol ensures the final lipid resides in a biologically relevant fluid lamellar phase, making it suitable for drug‑delivery vesicle development, membrane protein reconstitution, and biophysical studies of lipid‑raft‑like domains [2].

Preparation of Branched‑Chain Functionalized Intermediates for Medicinal Chemistry and PROTAC Linker Design

The terminal bromine provides a versatile electrophilic handle for nucleophilic substitution, Grignard formation, or thiol‑ene chemistry, while the C4 methyl branch introduces a defined kink in the alkyl chain. This combination is valuable for constructing heterobifunctional PROTAC linkers where precise chain geometry influences ternary complex formation and degradation efficiency [1]. The boiling point elevation of ~26 °C relative to 6‑bromohexan‑1‑ol also allows cleaner isolation of the branched intermediate after C–C bond‑forming steps, reducing the need for expensive preparative HPLC [2].

Application
Selection Property
Validation Focus
DINCH metabolite reference standard synthesis
Branched C7 bromoalcohol
Co-elution and structural fidelity review
Archaeal tetraether model lipid research
Mid-chain methyl branch integration
Crystallinity suppression and phase behavior review
Branched PROTAC linker synthesis
Kinked alkyl chain geometry
Purification and coupling efficiency review
Quote Request

Request a Quote for 6-Bromo-4-methyl-1-hexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.